2-Hydroxy-5-nitrobenzamide

説明

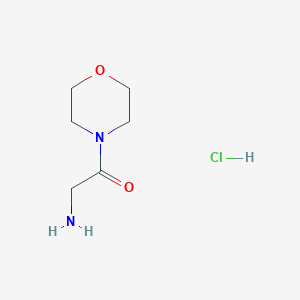

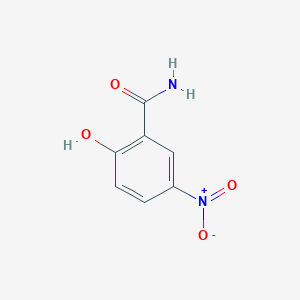

2-Hydroxy-5-nitrobenzamide is a chemical compound with the molecular formula C7H6N2O4 . It is also known by its IUPAC name: 2-hydroxy-5-nitrobenzamide . This compound belongs to the class of nitroaromatic compounds and exhibits interesting properties due to its functional groups .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-5-nitrobenzamide consists of a benzene ring with a hydroxyl group (OH) and a nitro group (NO2) attached at different positions. The enol tautomeric form predominates, and intramolecular O–H⋯N bonding stabilizes the molecule .

科学的研究の応用

Crystallography and Molecular Structure

2-Hydroxy-5-nitrobenzamide has been studied for its interesting molecular structure . In the compound, an intra-molecular O - H⋯O hydrogen bond generates an S (6) ring . In the crystal, inversion dimers linked by pairs of N - H⋯O hydrogen bonds occur . Weak C - H⋯O links consolidate the packing, leading to R 2 1 (7) and R 2 2 (10) loops within (100) polymeric sheets .

Synthesis of Molybdenum Complexes

This compound has been used in the synthesis of molybdenum complexes . These complexes are coordinated with an aroyl hydrazone-type ligand (H 2 L), which is generated through the condensation of 2-hydroxy-5-nitrobenzaldehyde with benzhydrazide .

Potential Oxidation Catalysts

The synthesized molybdenum complexes have been tested as potential oxidation catalysts . Specifically, the water-coordinated mononuclear complex, [MoO 2 (L) (H 2 O)], demonstrated superior catalytic properties .

Potential Semiconductors

The molybdenum complexes derived from 2-Hydroxy-5-nitrobenzaldehyde have also been investigated for their potential as semiconductors . Solid-state impedance spectroscopy (SS-IS) was employed to investigate the electrical properties of these complexes .

Synthesis of Coumarin

2-Hydroxy-5-nitrobenzaldehyde is used in the synthetic preparation of coumarin , a pharmaceutic aid that is found in tonka beans, lavender oil, woodruff, and sweet clover .

Correlation Studies

A novel contribution of the research lies in establishing a correlation between the electrical properties, structural features, and the catalytic efficiency of the complexes . This marks the work as one of the pioneering studies in this area for molybdenum coordination complexes .

特性

IUPAC Name |

2-hydroxy-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-3-4(9(12)13)1-2-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIKHLOGVRDSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30489369 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitrobenzamide | |

CAS RN |

2912-78-9 | |

| Record name | 2-Hydroxy-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30489369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of hydrogen bonding in 2-hydroxy-5-nitrobenzamide?

A: 2-Hydroxy-5-nitrobenzamide exhibits both intramolecular and intermolecular hydrogen bonding. [, ] An intramolecular O—H⋯O hydrogen bond forms a six-membered ring within the molecule. [] In the crystal structure, pairs of N—H⋯O hydrogen bonds link molecules together, forming inversion dimers. [] These hydrogen bonds contribute to the overall stability and packing arrangement of the molecules within the crystal lattice. []

Q2: How does 2-hydroxy-5-nitrobenzamide affect photosynthetic electron transport?

A: 2-Hydroxy-5-nitrobenzamide acts as an inhibitor of photosynthetic electron transport (PET) in spinach chloroplasts. [] Its inhibitory potency (IC50 = 2.0 μmol/L) is comparable to the known PET inhibitor Diuron (IC50 = 1.9 μmol/L). [] The exact mechanism of action within the photosynthetic pathway is not fully elucidated in the provided research.

Q3: How does the structure of N-benzylsalicylamides, a class of compounds including 2-hydroxy-5-nitrobenzamide, influence their ability to inhibit photosynthetic electron transport?

A: Quantitative structure-activity relationship (QSAR) studies on a series of N-benzylsalicylamides, including 2-hydroxy-5-nitrobenzamide, have revealed key structural features influencing their PET inhibitory activity. [] Increased lipophilicity, as indicated by logP values or distributive parameters (π), correlates with enhanced inhibitory activity. [] Additionally, electron-withdrawing substituents on both the acyl and benzylamide fragments of the molecule contribute positively to the inhibitory potency. [] The electronic effects of substituents on the acyl fragment appear to have a more pronounced impact on activity than those on the benzylamide fragment. []

Q4: What computational methods have been used to study the vibrational spectrum of 2-hydroxy-5-nitrobenzamide?

A: Car-Parrinello molecular dynamics (CPMD) simulations have been employed to investigate the vibrational spectrum of 2-hydroxy-5-nitrobenzamide, particularly the O-H and N-H stretching modes sensitive to hydrogen bonding. [] This method allows for the simulation of both electronic and nuclear motions within the molecule. Researchers used various approaches to calculate the spectra, including harmonic approximation, analysis of the dipole moment function obtained from the CPMD simulation, and quantization of the proton motion in one and two dimensions. [] Two-dimensional quantization of the proton motion, applied to instantaneous snapshots of the molecular structure, provided the best qualitative agreement with experimental infrared spectra. [] This highlights the importance of considering anharmonic effects and the dynamic nature of hydrogen bonding in this system. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)